molecular formula C23H26N4O4S B2476285 N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 953999-98-9

N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide

Cat. No.: B2476285
CAS No.: 953999-98-9
M. Wt: 454.55
InChI Key: JGEWPZFCKBWDCO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and the carbamoyl group. Common reagents and conditions used in these reactions include:

    Benzothiazole Formation: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Piperidine Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Carbamoyl Group Addition: The carbamoyl group can be added using carbamoyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores.

    Piperidine Derivatives: Compounds containing the piperidine ring.

    Carbamoyl Derivatives: Compounds with carbamoyl functional groups.

Uniqueness

N-(1,3-benzothiazol-2-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-30-16-7-8-17(19(13-16)31-2)24-21(28)14-27-11-9-15(10-12-27)22(29)26-23-25-18-5-3-4-6-20(18)32-23/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEWPZFCKBWDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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